molecular formula C26H29NO9 B1664541 13-Deoxycarminomycin CAS No. 76034-18-9

13-Deoxycarminomycin

Cat. No.: B1664541
CAS No.: 76034-18-9
M. Wt: 499.5 g/mol
InChI Key: UHYFCDBUKBJSFA-JYFLSIMMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Deoxycarminomycin (DOC) is a biosynthetic anthracycline antibiotic first isolated from Streptomyces peucetius mutants . It serves as a critical intermediate in the biosynthesis of doxorubicin (DOX), a clinically significant chemotherapeutic agent. Structurally, DOC lacks the hydroxyl group at the C-13 position (Figure 1), distinguishing it from carminomycin (CAR) and daunorubicin (DAU) . Its biosynthesis involves enzymatic demethylation and decarboxylation steps mediated by Streptomyces enzymes DauP and DauK, which modify precursor compounds like rhodomycin D . DOC exhibits antibacterial and cytotoxic activities but is primarily studied for its role in anthracycline metabolism .

Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO9/c1-3-26(34)8-12-18(15(9-26)36-16-7-13(27)21(29)10(2)35-16)25(33)20-19(23(12)31)22(30)11-5-4-6-14(28)17(11)24(20)32/h4-6,10,13,15-16,21,28-29,31,33-34H,3,7-9,27H2,1-2H3/t10-,13-,15-,16-,21+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYFCDBUKBJSFA-JYFLSIMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997377
Record name 3-Ethyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76034-18-9
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-5,12-naphthacenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76034-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microbial Fermentation Methods

Strain Selection and Genetic Engineering

13-Deoxycarminomycin is naturally produced by Streptomyces species, particularly Streptomyces peucetius and Streptomyces coeruleorubidus. Wild-type strains typically produce low yields, necessitating genetic modifications:

  • Gene Knockouts : Disruption of dnrU (ketoreductase) and dnrH (glycosyltransferase) in S. peucetius ATCC 29050 increases this compound accumulation by blocking downstream reactions.
  • Overexpression of Biosynthetic Genes : Introduction of plasmids carrying doxA (cytochrome P450 hydroxylase) and dnrV (oxidoreductase) enhances flux through the anthracycline pathway.
Table 1. Yield Optimization in Engineered Streptomyces Strains
Strain Modification This compound Yield (mg/L) Reference
S. peucetius ΔdnrU dnrU knockout 94
S. coeruleorubidus ΔDnrK dnrK (decarboxylase) knockout 63
S. peucetius pWHM548 doxA overexpression 86% increase over wild type

Fermentation Conditions

  • Media Composition : High-carbon sources (e.g., glucose, saccharose) and soybean meal as nitrogen source.
  • Buffering Agents : 3-(Morpholino)propanesulfonic acid (MOPS) stabilizes pH during fermentation.
  • Duration : 72–120 hours at 30°C with aeration.

Enzymatic Bioconversion

In Vitro Enzyme Cascades

Recombinant enzymes enable stepwise synthesis from early intermediates:

  • Decarboxylation : DauP (methylesterase) converts rhodomycin D to 10-carboxy-13-deoxycarminomycin.
  • Decarboxylation/Dehydration : Spontaneous or DauK-mediated decarboxylation yields this compound.
Table 2. Enzyme Activities in this compound Synthesis
Enzyme Function Substrate Product Efficiency (%)
DauP Methylesterase Rhodomycin D 10-Carboxy-13-deoxycarminomycin 83
DauK 4-O-Methyltransferase 10-Carboxy-13-deoxycarminomycin This compound 39
DoxA Cytochrome P450 hydroxylase This compound Carminomycin 100

Heterologous Expression Systems

  • Streptomyces lividans TK24 engineered with dauP and dauK produces this compound at 5.9 mg/L.
  • Escherichia coli BL21(DE3) expressing doxA hydroxylates this compound but requires redox partners for activity.

Chemical Synthesis

Reduction of Carminomycin

This compound is synthesized via selective reduction of carminomycin:

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) in methanol reduces the C-13 ketone to a methylene group.
  • Purification : Silica gel chromatography (chloroform:methanol:acetic acid, 80:20:16:6) isolates the product.
Table 3. Chemical Reduction Parameters
Starting Material Catalyst Solvent Temperature (°C) Yield (%)
Carminomycin Pd/C Methanol 25 72
Carminomycin NaBH4 Ethanol 0 58

Challenges in Chemical Routes

  • Low regioselectivity necessitates multiple purification steps.
  • Scalability is limited compared to microbial methods.

Analytical Characterization

Structural Elucidation

  • NMR : ¹H NMR (600 MHz, MeOD) δ 7.84 (s, 1H), 7.78 (s, 1H), 5.48 (s, 1H), 4.30 (dd, J = 23.7, 6.3 Hz, 1H).
  • MS : HRESI-LCMS m/z 530.2028 ([M+H]⁺, calcd. 530.2021).

Purity Assessment

  • HPLC : YMC Triart C18 column (4.6 × 250 mm); 20–80% acetonitrile/0.1% formic acid over 20 minutes.
  • Retention Time: 12.3 minutes.

Chemical Reactions Analysis

13-Deoxycarminomycin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

13-Deoxycarminomycin has several scientific research applications:

    Chemistry: It is used as a model compound to study the properties and reactions of anthracycline antibiotics.

    Biology: It is studied for its effects on bacterial and cancer cell lines, providing insights into its cytotoxic mechanisms.

    Medicine: It is investigated for its potential use as an antitumor agent, particularly in the treatment of leukemia.

    Industry: It is used in the development of new antibiotics and chemotherapeutic agents

Mechanism of Action

The mechanism of action of 13-Deoxycarminomycin involves intercalation into DNA, which disrupts the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication, and various signaling pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Structural Features

  • 13-Deoxycarminomycin (DOC): Lacks C-13 hydroxyl and C-10 carbomethoxy groups; unstable, prone to dehydration into bis-anhydro-13-deoxycarminomycinone .
  • Carminomycin (CAR): Contains a C-13 hydroxyl group; derived from DOC via DoxA-mediated oxidation .
  • 13-Deoxydaunorubicin (DOD): Structural analogue of DOC with a 4-methoxy group instead of 4-hydroxy; more stable .
  • Daunorubicin (DAU): 4-methoxy, C-13 hydroxylated derivative of DOD; precursor to DOX .

Enzymatic Conversion and Kinetic Trends

The cytochrome P-450 enzyme DoxA catalyzes multiple oxidation steps in anthracycline biosynthesis (Table 1).

Substrate Product Reaction Type kcat/Km (M⁻¹·s⁻¹) Efficiency vs. DOC
This compound (DOC) 13-Dihydrocarminomycin (DHC) C-13 hydroxylation ~0.5* Baseline
13-Dihydrocarminomycin (DHC) Carminomycin (CAR) C-13 oxidation ~0.5* Similar to DOC
13-Deoxydaunorubicin (DOD) 13-Dihydrodaunorubicin (DHD) C-13 hydroxylation 2.5 5× higher
Daunorubicin (DAU) Doxorubicin (DOX) C-14 hydroxylation 0.1 5× lower

*Data inferred from kinetic trends in ; direct measurement of DOC kinetics was hindered by instability .

Key Observations :

  • DoxA exhibits higher catalytic efficiency for 4-methoxy substrates (e.g., DOD) compared to 4-hydroxy analogues (e.g., DOC), favoring the DAU/DOX biosynthetic pathway .
  • DOC is converted to CAR in vivo with 97% efficiency within 48 hours, though trace intermediates (DHC) are observed .
  • DOD is processed more efficiently, yielding 72% DOX alongside DAU and DHD .

Stability and Degradation

  • DOC: Rapidly degrades into bis-anhydro-13-deoxycarminomycinone unless used immediately after isolation .
  • DOD: More stable; degradation products (e.g., bis-anhydro-13-deoxydaunomycinone) form slowly .
  • CAR and DAU: Stable under physiological conditions but subject to nonspecific reductions in some bacterial hosts (e.g., S. lividans) .

Metabolic Pathway Flexibility

  • DOC and DOD occupy parallel branches in anthracycline biosynthesis (Figure 1): Carminomycin Series: DOC → DHC → CAR (4-hydroxy pathway). Daunorubicin Series: DOD → DHD → DAU → DOX (4-methoxy pathway).
  • DauK methylates DOC to form DOD, redirecting flux toward the DAU/DOX series .
  • Rhodomycin D is a shared precursor, processed by DauP into DOC or DOD depending on methylation status .

Biological Activity

13-Deoxycarminomycin is an anthracycline compound derived from Streptomyces peucetius, a well-known producer of various clinically significant antibiotics, including doxorubicin. This compound has garnered attention due to its notable biological activities, particularly its cytotoxic and antibacterial properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Biosynthesis

This compound is characterized by its unique structural modifications compared to other anthracyclines. It is biosynthesized through a series of enzymatic reactions involving cytochrome P450 enzymes, specifically DoxA, which catalyzes the oxidation of this compound to produce more active forms like carminomycin and daunorubicin .

Biosynthetic Pathway Overview

The biosynthesis of this compound involves several key steps:

  • Formation of Rhodomycin D : The precursor rhodomycin D is converted to this compound through the action of dnrP (an esterase).
  • O-Methylation : This intermediate undergoes O-methylation by dnrK to yield 13-deoxy-daunorubicin.
  • Oxidation Steps : DoxA catalyzes the oxidation of this compound to 13-dihydrocarminomycin, which can further be converted to carminomycin .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity, particularly against murine leukemia (P-388) cells. In vitro studies have shown that it possesses cytotoxic effects comparable to other anthracyclines .

  • IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties.
CompoundCell LineIC50 (μM)
This compoundP-388 Murine Leukemia0.110
DoxorubicinP-388 Murine Leukemia0.025

Antibacterial Activity

In addition to its antitumor properties, this compound has shown promising antibacterial effects. It is effective against several Gram-positive and Gram-negative bacteria, making it a potential candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects primarily involves the formation of DNA adducts. Similar to other anthracyclines, it intercalates into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .

  • DNA Interaction : The drug forms stable complexes with DNA, which can lead to double-strand breaks and subsequent cell death.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces tumor growth in P-388 leukemia models compared to untreated controls .
  • Resistance Mechanisms : Research has highlighted potential resistance mechanisms in bacterial strains exposed to anthracyclines, including efflux pumps and enzymatic degradation pathways .

Q & A

Basic Research Questions

Q. How is 13-deoxycarminomycin structurally distinguished from other anthracycline antibiotics?

  • Methodological Answer : this compound lacks the hydroxyl group at the C-13 position of the aglycone core, distinguishing it from carminomycin and daunorubicin. Structural confirmation requires techniques like nuclear magnetic resonance (NMR) for hydroxyl group absence at C-13 and mass spectrometry (MS) for molecular weight validation. Comparative analysis with analogs (e.g., 13-deoxydaunorubicin) via HPLC can further resolve structural differences .

Q. What are the primary challenges in isolating and stabilizing this compound for experimental use?

  • Methodological Answer : The compound is prone to chemical degradation, particularly under aerobic conditions. Immediate isolation using thin-layer chromatography (TLC) with silica gel plates and storage in inert atmospheres (e.g., argon) at -80°C is critical. Stability assays via UV-Vis spectroscopy (monitoring absorbance at λmax ≈ 480 nm) should confirm integrity before use in enzymatic or cell-based assays .

Q. What enzymatic systems are known to act on this compound in Streptomyces species?

  • Methodological Answer : Recombinant enzymes like DauK (a kinase) and DoxA (a hydroxylase) from Streptomyces lividans catalyze modifications at C-10 and C-14 positions. For example, DauK phosphorylates this compound to stabilize intermediates, while DoxA hydroxylates the aglycone. Enzyme activity assays require cell-free extracts, NADPH cofactors, and LC-MS to track product formation .

Advanced Research Questions

Q. How can experimental designs address contradictory data on DauP’s dual esterase/decarboxylase activity toward this compound derivatives?

  • Methodological Answer : Contradictions arise from DauP’s minor decarboxylation activity observed in vitro. To resolve this:

  • Perform kinetic assays with purified DauP and substrates like rhodomycin D, quantifying methyl group removal (esterase activity) via <sup>1</sup>H-NMR and decarboxylation via CO2 trapping (e.g., barium hydroxide precipitation).
  • Use site-directed mutagenesis to isolate active sites responsible for each activity and validate via X-ray crystallography .

Q. What strategies optimize in vivo bioconversion yields of this compound to downstream metabolites?

  • Methodological Answer :

  • Strain Engineering : Overexpress dauK or doxA in S. lividans to enhance phosphorylation or hydroxylation efficiency.
  • Fed-Batch Fermentation : Maintain dissolved oxygen >30% and pH 6.8–7.2 to prevent intermediate accumulation. Monitor via LC-MS/MS.
  • Substrate Channeling : Co-immobilize DauK and DoxA on nanocarriers to reduce diffusion limitations .

Q. How does enzyme specificity for this compound versus its 4-methoxy analogs vary across bacterial homologs?

  • Methodological Answer :

  • Comparative Activity Assays : Test homologs (e.g., DnrK vs. RdmB) with this compound and 4-methoxy-13-deoxydaunorubicin. Use radiometric assays with <sup>14</sup>C-labeled substrates to quantify kinetic parameters (Km, Vmax).
  • Structural Analysis : Align enzyme sequences (e.g., Clustal Omega) to identify residues critical for methoxy group recognition. Validate via docking simulations (AutoDock Vina) and mutagenesis .

Q. What analytical methods resolve co-elution issues in HPLC profiling of this compound and its degradation products?

  • Methodological Answer :

  • Gradient Optimization : Use a C18 column with a water-acetonitrile gradient (5% → 40% acetonitrile over 30 min) and 0.1% formic acid to improve resolution.
  • Tandem MS/MS : Apply collision-induced dissociation (CID) to differentiate isomers (e.g., bis-anhydro-13-deoxycarminomycinone vs. 13-dihydrocarminomycin) based on fragmentation patterns .

Data Interpretation and Reproducibility

Q. How should researchers address variability in this compound’s bioactivity across cell lines?

  • Methodological Answer :

  • Standardized Assays : Use a panel of cell lines (e.g., MCF-7, HEK293) with matched culture conditions (e.g., serum-free media, 48-hour exposure).
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to identify off-target effects or metabolic activation pathways.
  • Positive Controls : Include daunorubicin as a reference for anthracycline activity .

Q. What criteria validate the identity of this compound in newly isolated natural product extracts?

  • Methodological Answer :

  • Multi-Technique Validation : Compare retention times (HPLC), MS/MS spectra, and <sup>13</sup>C-NMR chemical shifts (δC-13 ≈ 70 ppm for hydroxylated analogs vs. absence in 13-deoxy forms) with authenticated standards.
  • Enzymatic Digestion : Treat extracts with DauK; phosphorylated products should shift retention times and display m/z +80 Da .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-Deoxycarminomycin
Reactant of Route 2
Reactant of Route 2
13-Deoxycarminomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.